

Application Notes & Protocols: In Vitro Antioxidant Profiling of 2-tert-Butyl-4-ethylphenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-tert-Butyl-4-ethylphenol

CAS No.: 96-70-8

Cat. No.: B1222043

[Get Quote](#)

Prepared by: Senior Application Scientist

Introduction: The Rationale for Antioxidant Characterization

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.

Phenolic compounds are a major class of antioxidants, acting as free radical scavengers and metal chelators.[2] **2-tert-Butyl-4-ethylphenol**, a substituted phenol, possesses structural motifs—a hydroxyl group on an aromatic ring—suggestive of potential antioxidant activity. The bulky tert-butyl group can enhance stability, while the ethyl group modifies lipophilicity, both of which can influence its antioxidant efficacy and biological interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to quantitatively assess the in vitro antioxidant capacity of **2-tert-Butyl-4-ethylphenol**. We will detail the protocols for three widely adopted chemical assays—DPPH, ABTS, and FRAP—and one cell-based assay, the Cellular Antioxidant Activity (CAA) assay, to provide a multi-faceted profile of its antioxidant potential.

Foundational Principles: Mechanisms of Antioxidant Action

In vitro antioxidant capacity assays are primarily based on two distinct chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).^[3]

- Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The reaction kinetics are a key measurement parameter.
- Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces the target compound by donating an electron. These assays are typically measured by a change in color upon reduction of the oxidant.^{[3][4]}

The DPPH, ABTS, and FRAP assays predominantly follow the SET mechanism.^{[3][4]}

Understanding this is crucial for interpreting results, as a compound may show different levels of activity across assays that rely on different mechanisms.

Assay Protocol: DPPH Radical Scavenging Activity

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common and rapid methods for screening antioxidant activity.^[5] It utilizes a stable free radical, DPPH•, which has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.^{[6][7]} When an antioxidant compound donates an electron or hydrogen atom to DPPH•, it is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine.^{[5][8]} This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical-scavenging activity of the sample.^{[6][8]}

Why this assay? Its simplicity, speed, and use of a stable radical make it an excellent first-pass screening tool for evaluating the potential of compounds like **2-tert-Butyl-4-ethylphenol**.^[3]

Caption: Experimental workflow for the ABTS assay.

Detailed Experimental Protocol

A. Reagents and Materials

- **2-tert-Butyl-4-ethylphenol** (Test Compound)
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate ($K_2S_2O_8$)
- Trolox - Positive Control
- Ethanol or Phosphate Buffered Saline (PBS)
- 96-well microplate and reader (734 nm)

B. Preparation of Solutions

- **ABTS Stock Solution (7 mM):** Dissolve 38.4 mg of ABTS in 10 mL of water.
- **Potassium Persulfate Solution (2.45 mM):** Dissolve 6.6 mg of $K_2S_2O_8$ in 10 mL of water.
- **ABTS•+ Radical Solution:** Mix the ABTS stock solution and potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [9] This solution is stable for up to two days when stored in the dark at 4°C.
- **Working ABTS•+ Solution:** Before use, dilute the radical solution with ethanol or PBS until an absorbance of 0.70 (\pm 0.02) is achieved at 734 nm. [9] 5. **Test Compound and Trolox Solutions:** Prepare serial dilutions as described for the DPPH assay, using the same solvent as used for the working ABTS•+ solution.

C. Assay Procedure [9] 1. Pipette 20 μ L of the test compound and Trolox standards into separate wells of a 96-well plate. 2. Add 180 μ L of the working ABTS•+ solution to each well. 3. The control well contains 20 μ L of the solvent (e.g., ethanol) and 180 μ L of the working ABTS•+ solution. 4. Incubate the plate at room temperature in the dark for 30 minutes. 5. Measure the absorbance at 734 nm.

Data Analysis and Interpretation

Calculations for % Inhibition, IC₅₀, and Trolox Equivalents are performed using the same formulas as for the DPPH assay, substituting the absorbance values obtained at 734 nm.

Assay Protocol: Ferric Reducing Antioxidant Power (FRAP)

Principle of the FRAP Assay

The FRAP assay directly measures the total antioxidant capacity or reducing power of a sample. [10] It is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH (3.6). [3][11] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm. [11][12] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. [10] Why this assay? FRAP provides a direct measure of the reducing capability of a compound, offering a different perspective on antioxidant action compared to radical scavenging assays. Its standardized, rapid nature makes it highly reproducible. [11]

Caption: Principle of the Ferric Reducing Antioxidant Power assay.

Detailed Experimental Protocol

A. Reagents and Materials

- **2-tert-Butyl-4-ethylphenol** (Test Compound)
- TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
- Ferric chloride hexahydrate (FeCl₃·6H₂O)
- Sodium acetate trihydrate (CH₃COONa·3H₂O)
- Acetic acid
- Hydrochloric acid (HCl)

- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) - For standard curve
- 96-well microplate and reader (593 nm)

B. Preparation of Solutions

- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in ~800 mL of deionized water. Add 16 mL of glacial acetic acid. Adjust pH to 3.6 and bring the final volume to 1 L.
- TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
- FeCl_3 Solution (20 mM): Dissolve 54.1 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of deionized water.
- FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl_3 solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [4][12]5. Test Compound Solutions: Prepare serial dilutions of **2-tert-Butyl-4-ethylphenol** in a suitable solvent (e.g., methanol).
- Ferrous Sulfate Standard Curve: Prepare a series of FeSO_4 solutions (e.g., 1000, 500, 250, 125, 62.5 μM) in deionized water.

C. Assay Procedure [12]1. Pipette 20 μL of the test compound dilutions, FeSO_4 standards, and a solvent blank into separate wells. 2. Add 180 μL of the pre-warmed FRAP reagent to all wells. 3. Incubate the plate at 37°C for 4-6 minutes. [11]Some protocols may extend this to 30 minutes. 4. Measure the absorbance at 593 nm.

Data Analysis and Interpretation

- Create a Standard Curve: Plot the absorbance of the FeSO_4 standards against their concentration (in μM).
- Calculate FRAP Value: Use the standard curve's linear regression equation ($y = mx + c$) to determine the Fe^{2+} concentration corresponding to the absorbance of your test sample.
- Express Results: The FRAP value is typically expressed as μmol of ferrous iron (Fe^{2+}) equivalents per gram or mole of the test compound ($\mu\text{mol Fe}^{2+}\text{E/g}$).

Assay Protocol: Cellular Antioxidant Activity (CAA)

Principle of the CAA Assay

Chemical assays, while valuable for screening, do not account for biological factors like cell uptake, distribution, and metabolism. [13][14] The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment. [15] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). [1] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which becomes trapped. [16] A free radical initiator (e.g., AAPH) is then added, which generates peroxy radicals, inducing cellular ROS production. These ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). [15][17] An effective antioxidant, like **2-tert-Butyl-4-ethylphenol**, will permeate the cell membrane and quench these ROS, thereby inhibiting the formation of DCF and reducing the fluorescence signal. [17] Why this assay? It provides a more physiologically relevant assessment of a compound's potential as a biological antioxidant by integrating bioavailability and intracellular activity. [14]

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Detailed Experimental Protocol

A. Reagents and Materials

- Human liver cancer (HepG2) or colon cancer (Caco-2) cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well black, clear-bottom cell culture plates
- DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)
- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - Radical Initiator
- Quercetin - Positive Control Standard
- Hank's Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS)
- Fluorescence microplate reader (e.g., Ex: 485 nm, Em: 538 nm)

B. Procedure [14][16] 1. Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6×10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until confluent. 2. Cell Treatment: Remove the culture medium. Wash the cells once with PBS. 3. Add 100 µL of treatment media containing various concentrations of **2-tert-Butyl-4-ethylphenol** (or Quercetin standards) and 25 µM DCFH-DA to each well. 4. Incubate the plate for 1 hour at 37°C to allow for probe loading and compound uptake. 5. Induction of Oxidative Stress: Remove the treatment media and wash the cells gently with 100 µL of warm PBS. 6. Add 100 µL of 600 µM AAPH solution (in HBSS) to all wells to induce oxidative stress. 7. Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission (538 nm) with excitation at 485 nm every 5 minutes for 1 hour. [16]

Data Analysis and Interpretation

- Calculate Area Under the Curve (AUC): For each concentration, calculate the AUC from the kinetic fluorescence data.
- Calculate CAA Units:
 - $CAA \text{ Unit} = 100 - (AUC_{\text{sample}} / AUC_{\text{control}}) * 100$
 - Where AUC_{control} is the area under the curve for the control wells (cells with DCFH-DA and AAPH only).
- Determine EC₅₀ Value: Plot the CAA units against the concentration of the test compound. The EC₅₀ is the concentration required to provide 50% antioxidant activity (a CAA value of 50).
- Express as Quercetin Equivalents (QE): Results can be expressed as µmol of Quercetin Equivalents per 100 µmol of the compound, based on the EC₅₀ values of quercetin and the test compound.

Summary of Expected Data & Safety Precautions

Data Presentation

The antioxidant profile of **2-tert-Butyl-4-ethylphenol** can be summarized for comparative analysis. Note that the following data are hypothetical and serve for illustrative purposes.

Assay	Measurement Parameter	Hypothetical Result for 2-tert-Butyl-4-ethylphenol	Positive Control (Trolox/Quercetin)	Interpretation
DPPH Radical Scavenging	IC ₅₀ (µg/mL)	45.8	8.2 (Trolox)	Moderate radical scavenging activity.
ABTS Radical Scavenging	TEAC (µmol TE/g)	350.5	-	Good capacity to quench the ABTS radical, comparable to Trolox.
FRAP	FRAP Value (µmol Fe ²⁺ E/g)	289.1	-	Possesses significant electron-donating (reducing) power.
CAA	EC ₅₀ (µM)	25.3	5.1 (Quercetin)	Demonstrates bioactivity; able to enter cells and exert an antioxidant effect.

Safety and Handling for 2-tert-Butyl-4-ethylphenol

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling **2-tert-Butyl-4-ethylphenol**. Based on available data for this and structurally similar compounds, the following precautions are critical:

- Hazards: Causes severe skin burns and serious eye damage. [18] May cause respiratory irritation. [19]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [20][21]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [20] Avoid contact with skin, eyes, and clothing. [21]* Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [21]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [19]

References

- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. *Free Radical Biology and Medicine*, 26(9-10), 1231-1237. Available from: [\[Link\]](#)
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. *Analytical Biochemistry*, 239(1), 70-76. Available from: [\[Link\]](#)
- Wikipedia contributors. (2023). ABTS. Wikipedia, The Free Encyclopedia. Available from: [\[Link\]](#)
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. *Journal of Agricultural and Food Chemistry*, 52(26), 7970-7981. Available from: [\[Link\]](#)
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available from: [\[Link\]](#)
- Laskowski, J. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. *Lipidworld*. Available from: [\[Link\]](#)
- Ibrahim, M., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. *Applied Sciences*, 11(23), 11269. Available from: [\[Link\]](#)
- Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Antioxidant capacity determination in plants and plant-derived products: a review. *Oxidative Medicine and Cellular Longevity*, 2016, 9130976. Available from: [\[Link\]](#)
- Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Available from: [\[Link\]](#)

- Guleria, S., & Tiku, A. K. (2012). A Review on In-vitro Antioxidant Methods: Comparisons, Correlations and Considerations. *International Journal of Pharmaceutical Sciences and Drug Research*, 4(2), 96-103. Available from: [\[Link\]](#)
- ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Available from: [\[Link\]](#)
- Adwas, A. A., Elsayed, A. S. I., Azab, A. E., & Quwaydir, F. A. (2019). Oxidative stress and antioxidant mechanisms in human body. *Journal of Applied Biotechnology & Bioengineering*, 6(1), 43-47. Available from: [\[Link\]](#)
- Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Available from: [\[Link\]](#)
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. *Food Chemistry*, 113(4), 1202-1205. Available from: [\[Link\]](#)
- Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the TEAC assay. *Food Chemistry*, 88(4), 567-570. Available from: [\[Link\]](#)
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. *Journal of Food Science and Technology*, 48(4), 412-422. Available from: [\[Link\]](#)
- Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. *International Journal of Molecular Sciences*, 21(3), 1131. Available from: [\[Link\]](#)
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Available from: [\[Link\]](#)
- Wang, S., et al. (2024). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. *Foods*, 13(8), 1184. Available from: [\[Link\]](#)
- BioIVT. (n.d.). Cell-Based Antioxidant Assays. Available from: [\[Link\]](#)
- Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. *Antioxidants*, 10(6), 933. Available from: [\[Link\]](#)

- ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **2-tert-Butyl-4-ethylphenol**. PubChem Compound Database. Available from: [\[Link\]](#)
- Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Available from: [\[Link\]](#)
- Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: 2,4-Di-tert-butylphenol. Available from: [\[Link\]](#)
- Ayswarya, S., et al. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(6), 2343-2352. Available from: [\[Link\]](#)
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Available from: [\[Link\]](#)
- Vinati Organics. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol. Available from: [\[Link\]](#)
- Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(23), 5593. Available from: [\[Link\]](#)
- ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... Available from: [\[Link\]](#)
- National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [\[Link\]](#)
- Murata, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 231-236. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. kamiyabiomedical.com](https://www.kamiyabiomedical.com) [[kamiyabiomedical.com](https://www.kamiyabiomedical.com)]
- [2. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays](#) [[mdpi.com](https://www.mdpi.com)]
- [3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. Genesis and development of DPPH method of antioxidant assay - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific](#) [[amerigoscientific.com](https://www.amerigoscientific.com)]
- [7. DPPH Radical Scavenging Assay | Encyclopedia MDPI](#) [[encyclopedia.pub](https://www.encyclopedia.pub)]
- [8. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [10. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [11. ultimatetreat.com.au](https://www.ultimatetreat.com.au) [[ultimatetreat.com.au](https://www.ultimatetreat.com.au)]
- [12. ultimatetreat.com.au](https://www.ultimatetreat.com.au) [[ultimatetreat.com.au](https://www.ultimatetreat.com.au)]
- [13. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays](#) [[greenskybio.com](https://www.greenskybio.com)]
- [14. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [15. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [16. zen-bio.com](https://www.zen-bio.com) [[zen-bio.com](https://www.zen-bio.com)]

- [17. bioivt.com \[bioivt.com\]](#)
- [18. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [19. chemos.de \[chemos.de\]](#)
- [20. spectrumchemical.com \[spectrumchemical.com\]](#)
- [21. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Antioxidant Profiling of 2-tert-Butyl-4-ethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222043/docs#application-notes-protocols-in-vitro-antioxidant-profiling-of-2-tert-butyl-4-ethylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check